molecular formula C18H16N2O5 B11487827 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B11487827
M. Wt: 340.3 g/mol
InChI Key: XAQZIUMSZCVVBP-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[4,3-b]pyran core, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often involve the use of a basic catalyst such as potassium carbonate (K₂CO₃) and can be carried out under solvent-free conditions to enhance the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of environmentally benign catalysts and solvent-free conditions is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols or other reduced forms of the compound .

Scientific Research Applications

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile lies in its specific substitution pattern and the presence of the pyrano[4,3-b]pyran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C18H16N2O5/c1-9-6-14-16(18(21)24-9)15(12(8-19)17(20)25-14)11-5-4-10(22-2)7-13(11)23-3/h4-7,15H,20H2,1-3H3

InChI Key

XAQZIUMSZCVVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)O1

Origin of Product

United States

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